ゲンタマイシン B1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

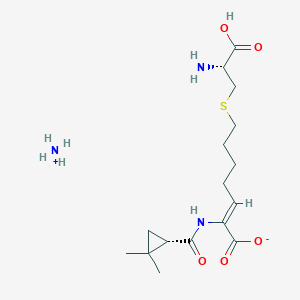

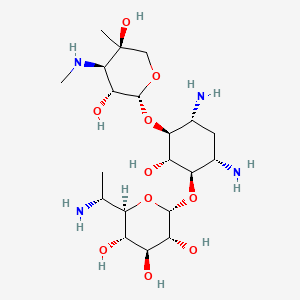

Gentamycin Sulfate EP Impurity C, also known as Gentamicin B1, is a compound with the molecular formula C20H40N4O10 and a molecular weight of 496.6 . It is a component of the Gentamicin complex, a group of related compounds produced by fermentation .

Molecular Structure Analysis

The molecular structure of Gentamycin Sulfate EP Impurity C is complex, with multiple chiral centers . The structure includes multiple hydroxyl, amino, and ether groups, contributing to its solubility and reactivity .科学的研究の応用

ゲンタマイシン B1は、その複雑な化学構造と様々な名称で知られており、科学研究において幅広い用途を持っています。ここでは、6つの異なる用途に焦点を当て、包括的な分析を行います。

農業における抗真菌活性

This compoundは、植物の全身性真菌症に対して強力な抗真菌作用を示します {svg_1}。特に、土壌の皮膚糸状菌や植物病原性真菌に対して効果的であり、農業における病気の管理において貴重な薬剤となっています。

医学研究:抗菌効果

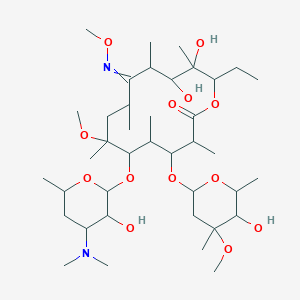

医学研究では、this compoundの抗菌効果が、フザリウム症やアスペルギルス症などの肺疾患を抑制する可能性を探られています {svg_2}。アンホテリシンBなどの他の抗真菌剤との相乗効果は、臨床応用に向けて研究されています。

薬理学的用途:ナンセンス変異抑制

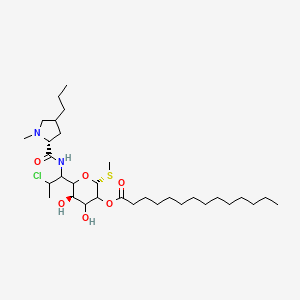

This compoundは、薬理学において、病気の原因となる可能性のある遺伝子変異の一種であるナンセンス変異を抑制する能力が期待されています {svg_3}。この応用は、遺伝性疾患の治療において画期的なものとなる可能性があります。

バイオテクノロジーにおける役割:タンパク質合成

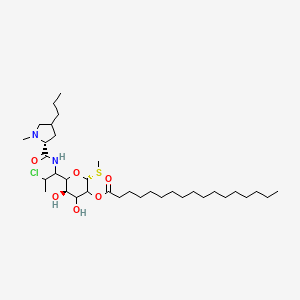

バイオテクノロジーでは、this compoundはタンパク質合成における役割について研究されています。 それは、早期終止コドンをリードスルーさせることができ、全長タンパク質の生産を可能にします。これは、まれな遺伝性疾患の研究において不可欠です {svg_4}.

環境への影響:抗生物質耐性

環境研究では、this compoundの抗生物質耐性への影響に焦点を当てています。 環境中のこの化合物の亜阻害濃度は、抗生物質耐性菌を選択的に増殖させる可能性があり、公衆衛生上の重大な懸念事項となっています {svg_5}.

産業用途:抗生物質製剤

産業的には、this compoundは、様々な抗生物質製剤に使用されるゲンタマイシン複合体のより広い範囲の一部となっています。 そのマイナー成分としてのステータスは、これらの救命薬の製造におけるその重要性を損なうものではありません {svg_6}.

作用機序

Target of Action

Gentamicin B1, a minor component of the gentamicin complex, is an aminoglycoside antibiotic that primarily targets bacterial ribosomes . It is effective against both gram-positive and gram-negative organisms, particularly useful for the treatment of severe gram-negative infections .

Mode of Action

Gentamicin B1 operates by binding irreversibly to the bacterial ribosome’s 30S subunit . This binding disrupts the ability of the bacteria to synthesize proteins, leading to bacterial death . It’s also found to induce readthrough of premature termination codons (PTCs), enabling the synthesis of full-length proteins .

Biochemical Pathways

Gentamicin B1 affects the protein biosynthesis pathway in bacteria. By binding to the 30S subunit of the bacterial ribosome, it inhibits protein synthesis, leading to bacterial death . In addition, it has been found to have PTC readthrough activity, affecting the translational machinery and enabling the synthesis of full-length proteins in cases of nonsense mutations .

Pharmacokinetics

The pharmacokinetics of gentamicin B1 is similar to that of other aminoglycosides. It is poorly absorbed orally, so it is often administered intravenously . It is primarily excreted unchanged by the kidneys, and its half-life is about 2 hours . The optimal starting dose of gentamicin is 7 mg/kg based on total body weight .

Result of Action

The primary result of gentamicin B1’s action is the death of the bacteria it targets. By inhibiting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their death . Additionally, in cases of nonsense mutations, gentamicin B1 can enable the synthesis of full-length, functional proteins, potentially ameliorating the effects of these mutations .

Action Environment

The action of gentamicin B1 can be influenced by various environmental factors. For instance, the presence of other antibiotics such as beta-lactams can enhance its activity due to a synergistic effect . Furthermore, the production of gentamicin B1 can be influenced by the growth medium used for the producing bacteria, with certain sugars and oils found to increase production . Lastly, sub-inhibitory concentrations of gentamicin B1 can induce resistance mechanisms in bacteria .

Safety and Hazards

生化学分析

Biochemical Properties

Gentamicin B1 is a potent inducer of premature termination codon (PTC) readthrough, a process that allows the ribosome to bypass stop codons and continue translation . This property of Gentamicin B1 is crucial in the suppression of nonsense mutations, which underlie about 10% of rare genetic disease cases .

Cellular Effects

Gentamicin B1 has been shown to induce readthrough at all three nonsense codons in cultured cancer cells with TP53 mutations . This suggests that Gentamicin B1 can influence gene expression and cellular metabolism by allowing the production of full-length proteins from genes with nonsense mutations .

Molecular Mechanism

The molecular mechanism of Gentamicin B1 involves its interaction with the ribosome. Molecular dynamics simulations reveal the importance of ring I of Gentamicin B1 in establishing a ribosome configuration that permits pairing of a near-cognate complex at a PTC .

Temporal Effects in Laboratory Settings

The effects of Gentamicin B1 on PTC readthrough have been observed to vary in different laboratory settings . The B1 content of pharmaceutical gentamicin is highly variable, and major gentamicins suppress the PTC readthrough activity of B1 .

Metabolic Pathways

Aminoglycosides, the class of antibiotics that Gentamicin B1 belongs to, are known to inhibit microbial protein synthesis .

Transport and Distribution

Aminoglycosides are known to be water-soluble and are typically distributed throughout the body after administration .

Subcellular Localization

Aminoglycosides are known to bind to 16S ribosomal RNA, suggesting that they localize to the ribosome within cells .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLPPNEPBAKRL-FGMXNJDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-16-4 |

Source

|

| Record name | Gentamicin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。